1-(Octahydropentalen-3a-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Octahydropentalen-3a-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.6989 It is a hydrochloride salt form of 1-(octahydropentalen-3a-yl)methanamine, which is a derivative of pentalene
Preparation Methods
The synthesis of 1-(octahydropentalen-3a-yl)methanamine hydrochloride typically involves the hydrogenation of pentalene derivatives followed by amination and subsequent conversion to the hydrochloride salt. The specific synthetic routes and reaction conditions can vary, but a common method includes:
Hydrogenation: Pentalene derivatives are hydrogenated under high pressure in the presence of a catalyst such as palladium on carbon (Pd/C).
Amination: The hydrogenated product is then reacted with an amine source, such as ammonia or an amine, under controlled conditions to introduce the amine group.
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(Octahydropentalen-3a-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Pd/C, PtO2), and specific temperature and pressure conditions tailored to each reaction type.
Scientific Research Applications
1-(Octahydropentalen-3a-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmacologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-(octahydropentalen-3a-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
1-(Octahydropentalen-3a-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(Octahydropentalen-2-yl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the amine group, which can affect its reactivity and applications.
Rel-[(1S,3aS,6aS)-octahydro-1-pentalenylmethyl]amine hydrochloride: Another structurally related compound with potential differences in biological activity and chemical properties.
Properties
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-7-9-5-1-3-8(9)4-2-6-9;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRAWUSGNTYXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC2(C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.